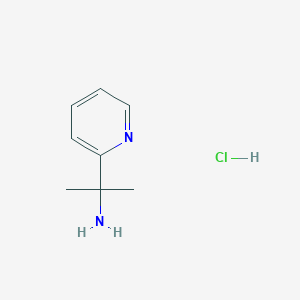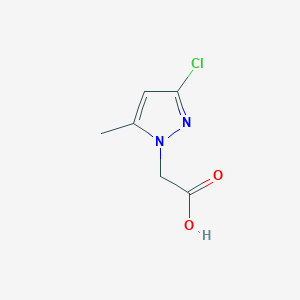
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique est un composé hétérocyclique qui présente un cycle pyrazole substitué par un atome de chlore et un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique implique généralement la réaction du 3-chloro-5-méthyl-1H-pyrazole avec l’acide chloroacétique en conditions basiques. La réaction est généralement effectuée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium, ce qui facilite la réaction de substitution nucléophile.
Méthodes de production industrielle
En milieu industriel, la production de l’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique peut être mise à l’échelle en optimisant les conditions réactionnelles, telles que la température, le solvant et la concentration des réactifs. Des réacteurs à flux continu peuvent être utilisés pour améliorer l’efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : L’atome de chlore sur le cycle pyrazole peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d’une base, telle que l’hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones
Réduction : Alcools, amines
Substitution : Divers dérivés pyrazole substitués
4. Applications de la recherche scientifique
L’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique implique son interaction avec des cibles moléculaires spécifiques. Les groupes chlore et méthyle sur le cycle pyrazole peuvent influencer l’affinité de liaison du composé aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-chloro-1H-pyrazole-5-carboxylique
- 5-Chloro-3-méthyl-1H-pyrazole
- Acide 2-(1H-pyrazol-1-yl)acétique
Unicité
L’acide 2-(3-chloro-5-méthyl-1H-pyrazol-1-yl)acétique est unique en raison du motif de substitution spécifique sur le cycle pyrazole, ce qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1015782-12-3 |
|---|---|
Formule moléculaire |
C6H7ClN2O2 |
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
2-(3-chloro-5-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Clé InChI |
PARSLZYJRABFNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





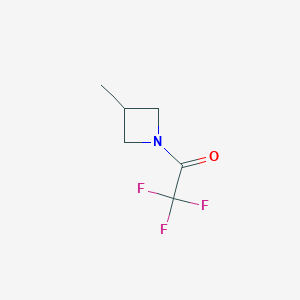


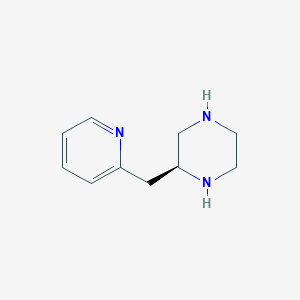
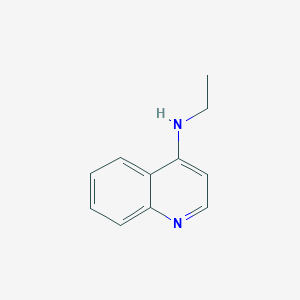
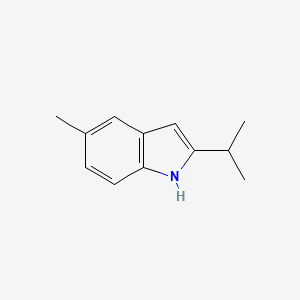
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)



